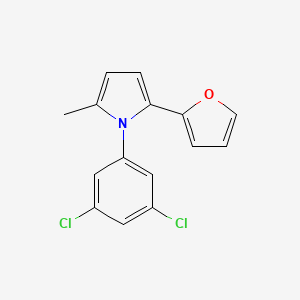
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a dichlorophenyl group, a furyl group, and a methyl group attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, 2-furylamine, and acetone.
Condensation Reaction: The first step involves the condensation of 3,5-dichlorobenzaldehyde with 2-furylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with acetone under acidic conditions to form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
類似化合物との比較
Similar Compounds
1-(3,5-dichlorophenyl)-2-(2-thienyl)-5-methyl-1H-pyrrole: Similar structure with a thiophene ring instead of a furan ring.
1-(3,5-dichlorophenyl)-2-(2-pyridyl)-5-methyl-1H-pyrrole: Contains a pyridine ring instead of a furan ring.
1-(3,5-dichlorophenyl)-2-(2-phenyl)-5-methyl-1H-pyrrole: Contains a phenyl ring instead of a furan ring.
Uniqueness
1-(3,5-Dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole is unique due to the presence of both dichlorophenyl and furyl groups, which may impart specific chemical and biological properties not found in similar compounds.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPAUXVAGLPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2758542.png)
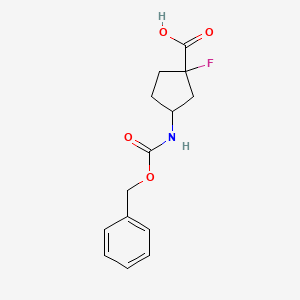
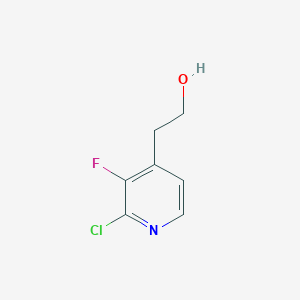
![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
amino}propanenitrile](/img/structure/B2758549.png)
![6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2758550.png)
![N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2758551.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)
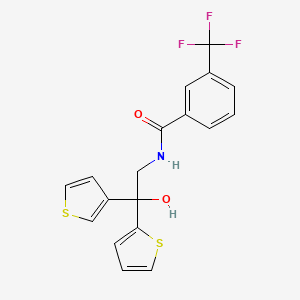
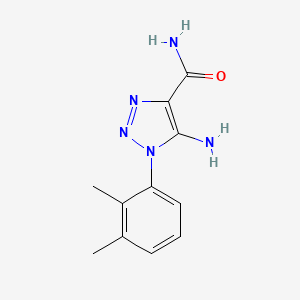
![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2758559.png)
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)
![methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2758562.png)
![6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758564.png)
